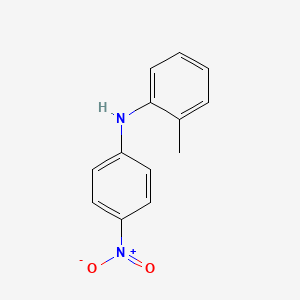
2-methyl-N-(4-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-nitrophenyl)aniline typically involves the nitration of 2-methylbenzenamine (o-toluidine) followed by a coupling reaction with 4-nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-methyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-methyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2-methyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but with a methyl group on the nitrogen atom instead of the benzene ring.
Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound features a methylene bridge between the benzenamine and nitrophenyl groups.
Uniqueness
2-methyl-N-(4-nitrophenyl)aniline is unique due to the specific positioning of the methyl and nitrophenyl groups on the benzene ring
属性
CAS 编号 |
726-10-3 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-methyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-3-5-13(10)14-11-6-8-12(9-7-11)15(16)17/h2-9,14H,1H3 |
InChI 键 |
MZIFNHMXIOSXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















